methyl 4-chloro-2-methylquinoline-3-carboxylate

Catalog No.
S6434791
CAS No.
50593-08-3
M.F
C12H10ClNO2
M. Wt
235.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-chloro-2-methylquinoline-3-carboxylate

CAS Number

50593-08-3

Product Name

methyl 4-chloro-2-methylquinoline-3-carboxylate

Molecular Formula

C12H10ClNO2

Molecular Weight

235.7
Methyl 4-chloro-2-methylquinoline-3-carboxylate is a chemical compound that has gained popularity and attention in the scientific community. In this paper, we will explore the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as limitations and future directions.
Methyl 4-chloro-2-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2. It belongs to the class of quinoline carboxylates and is a derivative of quinoline. The compound has a variety of applications in various fields of science, such as pharmacology and medicinal chemistry.
Methyl 4-chloro-2-methylquinoline-3-carboxylate is a white crystalline powder with a molecular weight of 239.67 g/mol. It has a melting point of 105-107°C and a boiling point of 404.8°C at 760 mmHg. The compound is slightly soluble in water, but soluble in most organic solvents. It has a pKa of 4.76.
Methyl 4-chloro-2-methylquinoline-3-carboxylate can be synthesized via several methods, including the Fischer indole synthesis and the Pfitzinger reaction. The Fischer indole synthesis involves the reaction between an aryl hydrazine and a ketone. The Pfitzinger reaction involves the reaction of an o-hydroxyaryl aldehyde or ketone with an amine. The compound can be characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectroscopy (MS).
Methyl 4-chloro-2-methylquinoline-3-carboxylate can be analyzed using various methods, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS).
Methyl 4-chloro-2-methylquinoline-3-carboxylate has exhibited significant biological properties, such as antitumor, antibacterial, and antifungal effects. It has also shown potential as an anti-inflammatory and antioxidant agent.
Studies have shown that methyl 4-chloro-2-methylquinoline-3-carboxylate is generally safe when used in scientific experiments. However, precautions should be taken when handling the compound, as it can be harmful if ingested or inhaled.
Methyl 4-chloro-2-methylquinoline-3-carboxylate has a variety of applications in scientific experiments. It can be used as a reference standard in HPLC, GC, and LC-MS analyses. It can also be used as a starting material for the synthesis of various chemical compounds.
Current research has focused on the various biological properties of methyl 4-chloro-2-methylquinoline-3-carboxylate and its potential applications in medicine and industry.
Methyl 4-chloro-2-methylquinoline-3-carboxylate has potential implications in various fields of research and industry, such as medicinal chemistry, cancer research, and drug discovery.
One limitation of methyl 4-chloro-2-methylquinoline-3-carboxylate is its limited solubility in water, which makes it challenging to use in aqueous-based experiments. Future directions could include developing more efficient synthesis methods and exploring the compound's potential in other fields of research, such as material science and environmental science.
1. Exploration of methyl 4-chloro-2-methylquinoline-3-carboxylate's potential as an antiviral agent.
2. Investigation of the compound's potential in solar energy conversion applications.
3. Development of novel methods for the synthesis of the compound.
4. Evaluation of the compound's potential as a photosensitizer for use in photodynamic therapy.
5. Exploration of the compound's potential as an agricultural pesticide.
6. Investigation of the compound's potential as a fluorescent probe for imaging applications.
7. Development of more efficient methods for purifying the compound.
8. Assessment of the compound's potential in electrochemical sensing applications.
9. Exploration of the compound's potential as a bioactive coating material.
10. Investigation of the compound's potential in food science and food preservation applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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